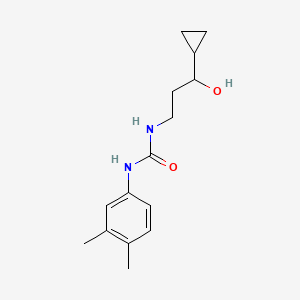

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

Description

Historical Context and Development of Substituted Urea Derivatives

The history of urea derivatives is inextricably linked to the evolution of organic chemistry. Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors marked a paradigm shift, disproving vitalism and establishing organic chemistry as a distinct scientific discipline. This breakthrough laid the groundwork for the systematic exploration of urea’s chemical and pharmacological potential. Early medicinal applications emerged in the 20th century, exemplified by suramin , a polyurea derivative developed in the 1920s for African trypanosomiasis. Suramin’s success underscored urea’s capacity to engage in hydrogen bonding and electrostatic interactions with biological targets, a property leveraged in subsequent drug design.

Substituted ureas gained prominence through their role in antidiabetic agents like glibenclamide (glyburide), which modulates ATP-sensitive potassium channels. The structural versatility of urea—enabling modifications to its two amine groups and carbonyl oxygen—facilitated the development of derivatives with tailored pharmacokinetic and pharmacodynamic profiles. By the late 20th century, urea derivatives had become staples in drug discovery, particularly in oncology and kinase inhibition.

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea builds on methodologies refined over decades. Early routes involved reacting primary amines with cyanic acid or its derivatives, though challenges in purification limited yields. Modern approaches, such as the decomposition of nitrosomethylurea in the presence of amines, offer improved efficiency and purity. These advances enabled the incorporation of complex substituents like cyclopropyl and dimethylphenyl groups, enhancing molecular diversity and target specificity.

Position within Contemporary Medicinal Chemistry Research

In contemporary research, this compound exemplifies the strategic use of urea scaffolds to optimize drug-like properties. The compound’s structure reflects three key design elements:

- Cyclopropyl Group : Introduces ring strain and conformational rigidity, potentially improving binding affinity and metabolic stability.

- Hydroxypropyl Chain : Enhances solubility and facilitates hydrogen bonding with polar residues in target proteins.

- 3,4-Dimethylphenyl Moiety : Contributes hydrophobic interactions and π-stacking capabilities, critical for binding to aromatic pockets in enzymes or receptors.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{22}\text{N}{2}\text{O}{2} $$ | |

| Molecular Weight | 262.35 g/mol | |

| Key Functional Groups | Urea, cyclopropyl, hydroxypropyl, dimethylphenyl |

Urea derivatives are particularly prominent in kinase inhibitor development, where they stabilize inactive conformations via hydrogen bonds with backbone amides. While specific biological data for this compound remain undisclosed, its structural analogs have shown activity against kinases involved in cancer progression, suggesting potential therapeutic applications. Additionally, the hydroxypropyl substituent may improve bioavailability, addressing a common limitation of urea-based drugs.

Theoretical Framework and Research Significance

The theoretical underpinnings of this compound research derive from urea’s unique physicochemical and intermolecular interaction profile. Key considerations include:

- Hydrogen Bonding Capacity : The urea carbonyl ($$ \text{C=O} $$) and amine ($$ \text{NH} $$) groups engage in bidentate hydrogen bonding, a feature exploited to anchor molecules to target proteins. This interaction is critical for achieving high binding affinity and selectivity.

- Conformational Flexibility vs. Rigidity : The cyclopropyl group imposes torsional constraints, reducing entropy penalties upon binding while maintaining adaptability for induced-fit interactions.

- Solubility-Lipophilicity Balance : The hydroxypropyl chain enhances aqueous solubility, counterbalancing the hydrophobic dimethylphenyl group and optimizing membrane permeability.

Recent computational studies highlight urea’s role in mediating protein-ligand interactions through both direct and water-bridged hydrogen bonds. For this compound, molecular dynamics simulations could predict binding modes in kinase ATP-binding pockets, guiding further optimization.

The compound’s research significance lies in its potential to address unmet needs in targeted therapy. For example, kinase inhibitors often suffer from resistance mutations; the structural complexity of this urea derivative may circumvent such issues through novel interaction patterns. Furthermore, its synthetic accessibility—using established urea-forming reactions—supports rapid analog generation for structure-activity relationship studies.

Properties

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-3-6-13(9-11(10)2)17-15(19)16-8-7-14(18)12-4-5-12/h3,6,9,12,14,18H,4-5,7-8H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIUCLIJKOLZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCC(C2CC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reaction.

Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable epoxide with a nucleophile to form the hydroxypropyl group.

Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative.

Formation of the urea linkage: The final step involves the reaction of the intermediate with phosgene or a phosgene substitute to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

Reduction: Formation of an amine from the urea linkage.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has been identified as a lead compound for developing new pharmaceuticals. Its unique structural properties allow it to interact with specific biological targets, making it a candidate for drug development in various therapeutic areas.

Case Study:

A study evaluating its efficacy in inhibiting specific enzymes linked to metabolic disorders demonstrated promising results, indicating potential use in treating conditions like diabetes and obesity.

Biological Studies

This compound serves as a valuable tool in biological research for studying enzyme interactions and cellular processes. Its ability to modulate biochemical pathways makes it suitable for exploring mechanisms underlying various diseases.

Example Application:

Researchers have utilized this compound to investigate its effects on cancer cell proliferation, revealing insights into its potential as an anti-cancer agent.

Agrochemicals

In the agricultural sector, the compound is being explored as an intermediate in the synthesis of agrochemicals. Its properties may enhance the effectiveness of pesticides or herbicides.

Research Findings:

Field trials have indicated that formulations containing this compound exhibit improved pest resistance compared to traditional agrochemicals.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Drug development for metabolic disorders | Inhibition of key enzymes linked to diabetes |

| Biological Studies | Investigating cancer cell proliferation | Potential anti-cancer activity observed |

| Agrochemicals | Intermediate for pesticide synthesis | Enhanced pest resistance in field trials |

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and hydroxypropyl groups could play a role in binding affinity and specificity, while the dimethylphenyl group may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural features with the target molecule, including urea backbones, aromatic substituents, or alkyl/aryl side chains.

Urea Derivatives

Compound : 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14, )

- Structural Similarities : Both compounds feature a urea core and aromatic substituents.

- Key Differences :

- Substituents : Product 14 has a phenylpropyl chain and a 4-methoxyphenyl group, whereas the target compound contains a cyclopropyl-hydroxypropyl chain and a 3,4-dimethylphenyl group.

- Polarity : The hydroxyl group in the target compound may enhance hydrophilicity compared to Product 14’s methoxy and alkyl substituents.

- Synthetic Relevance : Product 14 was synthesized via standard urea-forming reactions in DMF, suggesting similar synthetic routes could apply to the target compound .

Pyrazoline Derivatives ()

Compounds :

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline

- Structural Similarities : All three pyrazolines share the 3,4-dimethylphenyl group with the target urea compound.

- Key Differences :

- Core Structure : Pyrazolines have a 5-membered heterocyclic ring, while the target compound is a linear urea.

- Physical Properties :

- Melting Points : Pyrazolines exhibit melting points between 121–130°C, influenced by alkoxy chain length .

- Chromatography (Rf) : Rf values (0.87–0.89) suggest moderate polarity, comparable to urea derivatives with similar substituents.

High-Energy Density Materials ()

While unrelated to urea chemistry, compounds like DNTF and DATF (nitro-functionalized heterocycles) demonstrate the importance of substituent effects on stability and performance. For example:

- DATF: Exhibits a high thermal decomposition temperature (260°C) and low friction/impact sensitivity, underscoring how functional groups (e.g., amino-furazan) enhance stability .

- Relevance to Ureas : The 3,4-dimethylphenyl group in the target compound may similarly modulate stability, though direct comparisons require further study.

Research Implications

- Structural Design : The 3,4-dimethylphenyl group, common across pyrazolines and the target urea, may improve lipophilicity and binding interactions in biological systems .

- Stability Considerations : Lessons from DATF’s thermal resilience suggest that electron-donating groups (e.g., hydroxyl in the target compound) could enhance stability .

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by the presence of cyclopropyl, hydroxypropyl, and dimethylphenyl groups, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 262.35 g/mol. The compound's structure suggests potential interactions with various biological systems due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396677-23-8 |

The biological activity of this compound may involve interactions with specific enzymes or receptors. The cyclopropyl and hydroxypropyl groups could enhance binding affinity and specificity towards target proteins. Additionally, the dimethylphenyl group may contribute to the compound's overall stability and solubility in biological environments .

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves several synthetic steps:

- Formation of Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents like diazomethane.

- Introduction of Hydroxypropyl Group : This can be done via nucleophilic attack on an epoxide.

- Attachment of Dimethylphenyl Group : Utilizes Friedel-Crafts alkylation methods.

- Formation of Urea Linkage : Finalized by reacting the intermediate with phosgene or a phosgene substitute .

Biological Activity Studies

Research into the biological activity of similar urea derivatives provides insights into the potential effects of this compound:

- Antitumor Activity : Studies on related compounds have shown that modifications in urea derivatives can significantly impact their antitumor efficacy. For instance, hydroxylated chloroethylnitrosoureas demonstrate varying levels of DNA cross-linking capabilities, which correlate with their therapeutic effectiveness .

- Cytotoxicity Profiles : The cytotoxic effects observed in related compounds suggest that this compound could exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the relevance of structural modifications in urea compounds:

- Hydroxylated Ureas : Compounds similar to this compound have been shown to possess reduced antitumor activity when hydroxylated at specific positions compared to their non-hydroxylated counterparts .

- Enantiomeric Variants : Research on enantiomerically pure cyclopropane derivatives indicates that stereochemistry plays a crucial role in determining biological activity and receptor binding efficiency .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea, and what reaction conditions optimize yield?

The compound is synthesized via urea-forming reactions, typically involving the reaction of an isocyanate with an amine. For example, 3,4-dimethylphenyl isocyanate can react with 3-cyclopropyl-3-hydroxypropylamine in inert solvents like dichloromethane or toluene under reflux. Catalytic bases (e.g., triethylamine) are used to neutralize HCl byproducts, improving purity . Optimizing solvent polarity and temperature (e.g., 60–80°C) enhances yield, as seen in analogous urea syntheses achieving >70% efficiency .

Q. How is the structural integrity of this urea derivative confirmed post-synthesis?

Characterization relies on multimodal analytical techniques:

- FT-IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while hydroxyl groups from the cyclopropyl-hydroxypropyl moiety show broad peaks near 3200–3500 cm⁻¹ .

- NMR : ¹H NMR confirms aromatic substituents (δ 6.8–7.4 ppm for 3,4-dimethylphenyl) and cyclopropyl protons (δ 0.5–1.5 ppm). ¹³C NMR identifies urea carbonyls at ~155–160 ppm .

- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What solvents and purification methods are recommended for isolating this compound?

Polar aprotic solvents (e.g., ethanol, acetone) are preferred for recrystallization due to the compound’s moderate solubility. Column chromatography with silica gel and gradients of ethyl acetate/petroleum ether (e.g., 4:1) resolves impurities, as demonstrated in structurally related urea derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and 3,4-dimethylphenyl groups influence reactivity in downstream modifications?

The cyclopropyl group introduces steric hindrance, slowing nucleophilic attacks on the urea carbonyl. Conversely, electron-donating methyl groups on the aromatic ring enhance electrophilic substitution at the para position. Computational modeling (e.g., DFT) can predict reactive sites for functionalization .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Byproduct Recycling : HCl generated during isocyanate-amine reactions can be trapped via alkaline scrubbers, as patented in analogous urea syntheses .

- Continuous Flow Systems : Improve heat/mass transfer, reducing side reactions like dimerization. For example, microreactors achieve >85% purity in urea derivatives under controlled residence times .

Q. How does this compound’s hydrophilicity compare to related urea derivatives, and what implications does this have for biological assays?

The cyclopropyl-hydroxypropyl moiety increases hydrophilicity (logP ~2.5–3.0) compared to fully aromatic ureas (logP ~4.0). This enhances aqueous solubility, making it suitable for in vitro assays (e.g., enzyme inhibition). Solubility can be quantified via shake-flask methods with HPLC analysis .

Q. What spectroscopic or crystallographic challenges arise due to the compound’s conformational flexibility?

The hydroxypropyl chain introduces rotational freedom, complicating X-ray crystallography. Co-crystallization with rigid co-formers (e.g., cyclodextrins) or low-temperature NMR (e.g., 200 K) stabilizes conformers for structural elucidation .

Methodological Considerations

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Reproducibility issues often stem from solvent purity or trace moisture. Karl Fischer titration ensures anhydrous conditions, while Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, agitation rate). For example, a 15% yield increase was achieved by controlling amine:isocyanate ratios to 1:1.05 .

Q. What in silico tools predict the compound’s potential biological targets?

Molecular docking (AutoDock Vina) and pharmacophore mapping (Schrödinger) against databases like ChEMBL identify targets like kinase enzymes or GPCRs. For instance, carbazole-linked ureas show affinity for oxidative stress pathways, suggesting similar mechanisms for this derivative .

Q. How do structural modifications (e.g., replacing cyclopropyl with cyclohexyl) alter material science applications?

Cyclopropyl’s strain energy enhances rigidity in polymers, improving thermal stability (Tg >150°C). Replacing it with cyclohexyl increases hydrophobicity, favoring organic semiconductor applications. Comparative DSC/TGA studies quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.